molecular formula C25H42O7 B11827891 Boc-PEG2-ethoxyethane-PEG2-benzyl

Boc-PEG2-ethoxyethane-PEG2-benzyl

Cat. No.: B11827891
M. Wt: 454.6 g/mol
InChI Key: PBUSQUOKYYTEST-UHFFFAOYSA-N
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Description

Boc-PEG2-ethoxyethane-PEG2-benzyl is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are a class of molecules that can selectively degrade target proteins by exploiting the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Boc-PEG2-ethoxyethane-PEG2-benzyl follows similar synthetic routes but on a larger scale. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Boc-PEG2-ethoxyethane-PEG2-benzyl undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Boc-PEG2-ethoxyethane-PEG2-benzyl has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein function and regulation by enabling selective degradation of target proteins.

    Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of Boc-PEG2-ethoxyethane-PEG2-benzyl involves its role as a linker in PROTACs. PROTACs work by bringing the target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process selectively degrades the target protein, thereby modulating its activity and function .

Comparison with Similar Compounds

Similar Compounds

    Benzyl-PEG2-ethoxyethane-PEG2: Another PEG-based PROTAC linker with similar properties and applications.

    Boc-PEG4-ethoxyethane-PEG4-benzyl: A longer PEG chain variant with potentially different pharmacokinetic properties.

Uniqueness

Boc-PEG2-ethoxyethane-PEG2-benzyl is unique due to its specific PEG chain length and functional groups, which can influence its solubility, stability, and ability to link different ligands in PROTACs .

Properties

Molecular Formula

C25H42O7

Molecular Weight

454.6 g/mol

IUPAC Name

tert-butyl 2-[2-[4-[4-(2-phenylmethoxyethoxy)butoxy]butoxy]ethoxy]acetate

InChI

InChI=1S/C25H42O7/c1-25(2,3)32-24(26)22-31-20-18-29-16-10-8-14-27-13-7-9-15-28-17-19-30-21-23-11-5-4-6-12-23/h4-6,11-12H,7-10,13-22H2,1-3H3

InChI Key

PBUSQUOKYYTEST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCCCOCCCCOCCOCC1=CC=CC=C1

Origin of Product

United States

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